molecular formula C7H15NO B13647115 (3-Ethyloxolan-3-yl)methanamine CAS No. 1158760-31-6

(3-Ethyloxolan-3-yl)methanamine

Cat. No.: B13647115
CAS No.: 1158760-31-6
M. Wt: 129.20 g/mol
InChI Key: PFXSONMLECXXAE-UHFFFAOYSA-N
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Description

(3-Ethyloxolan-3-yl)methanamine is an organic compound with the molecular formula C6H13NO. It is a derivative of oxolane, featuring an ethyl group and a methanamine group attached to the oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyloxolan-3-yl)methanamine typically involves the reaction of oxolane derivatives with amine groups. One common method is the reductive amination of 3-ethyloxolane-3-carbaldehyde using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: (3-Ethyloxolan-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Ethyloxolan-3-yl)methanamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of (3-Ethyloxolan-3-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing biochemical pathways. Its unique structure allows it to act as a ligand, binding to enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

  • (Tetrahydrofuran-3-yl)methanamine
  • (3-Methoxyoxolan-3-yl)methanamine
  • (3-Furanmethanamine, tetrahydro-)

Comparison: (3-Ethyloxolan-3-yl)methanamine is unique due to its ethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This substitution can affect its solubility, boiling point, and interaction with other molecules, making it a valuable compound for specific applications .

Properties

CAS No.

1158760-31-6

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(3-ethyloxolan-3-yl)methanamine

InChI

InChI=1S/C7H15NO/c1-2-7(5-8)3-4-9-6-7/h2-6,8H2,1H3

InChI Key

PFXSONMLECXXAE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCOC1)CN

Origin of Product

United States

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